2-((1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid
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Overview
Description
2-((1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is a complex organic compound that features a pyrrolidine ring, a chlorophenyl group, and a nicotinic acid moiety
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets, influencing cellular processes .
Mode of Action
It’s worth noting that similar compounds have been observed to interact with their targets, leading to changes at the molecular and cellular levels .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways .
Result of Action
Similar compounds have been observed to have diverse pharmacological effects .
Action Environment
Environmental factors can significantly impact the effectiveness of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid typically involves multiple steps. One common route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the pyrrolidine intermediate.
Thioether Formation: The thiol group is introduced through a reaction with a suitable thiol reagent.
Nicotinic Acid Coupling: The final step involves coupling the thioether intermediate with nicotinic acid under appropriate conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
2-((1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid
- 2-((1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)furan-3-carboxylic acid
Uniqueness
2-((1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is unique due to its combination of a pyrrolidine ring, a chlorophenyl group, and a nicotinic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O4S/c17-9-3-5-10(6-4-9)19-13(20)8-12(15(19)21)24-14-11(16(22)23)2-1-7-18-14/h1-7,12H,8H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTPSWWTNFEMPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)SC3=C(C=CC=N3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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